2-(o-Tolyl)nicotinamide
Description
Contextualization within Nicotinamide (B372718) and Pyridine (B92270) Chemistry
2-(o-Tolyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide, a form of vitamin B3. Nicotinamide is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These molecules are crucial for a vast array of cellular processes, including energy metabolism, redox homeostasis, and DNA repair. nih.govahajournals.org The core of this compound is a pyridine ring, a heterocyclic aromatic compound that is a cornerstone of medicinal chemistry. dovepress.com Pyridine and its derivatives are found in numerous FDA-approved drugs, highlighting their importance in the development of new therapeutic agents. dovepress.com The chemical versatility of the pyridine ring allows for a wide range of substitutions, enabling the fine-tuning of a molecule's pharmacological properties. dovepress.com
Nicotinamide itself has been the subject of extensive research, with studies exploring its role in skin health, cancer prevention, and the management of various diseases. nih.govnih.gov Its derivatives are being actively investigated for a wide range of potential applications, including as anticancer and immunomodulatory agents. tandfonline.com The synthesis of novel nicotinamide derivatives is a key area of research, with various methods being developed to create new compounds with enhanced or specific activities. nih.govrsc.org
Significance of the o-Tolyl Moiety in Pyridine Scaffolds for Synthetic and Mechanistic Investigations
The defining feature of this compound is the presence of an ortho-tolyl group attached to the 2-position of the pyridine ring. This substituent, a methyl group on a benzene (B151609) ring at the ortho position, introduces specific steric and electronic effects that significantly influence the molecule's properties and reactivity. The o-tolyl group can affect the conformation of the molecule, influencing how it interacts with biological targets such as enzymes and receptors.
In synthetic chemistry, the o-tolyl group can direct the course of chemical reactions. For instance, in cross-coupling reactions, the electronic effects of the o-tolyl group can enhance the regioselectivity of the reaction. The synthesis of molecules containing the o-tolyl group often involves multi-step chemical reactions, including the formation of the pyridine ring and the introduction of the substituent. ontosight.ai
From a mechanistic standpoint, studying compounds with the o-tolyl group provides valuable insights into structure-activity relationships. By comparing the biological activity of this compound with other nicotinamide derivatives, researchers can understand how the size, shape, and electronic nature of the substituent at the 2-position impact its function. This knowledge is crucial for the rational design of new molecules with desired properties.
Overview of Current Research Trajectories
Current research involving this compound and related compounds is multi-faceted, spanning from fundamental synthetic chemistry to potential therapeutic applications. One major area of investigation is the development of new synthetic methods for creating nicotinamide derivatives. nih.govrsc.org Researchers are exploring more efficient and environmentally friendly ways to produce these complex molecules.
Another significant research trajectory is the exploration of the biological activities of these compounds. Nicotinamide derivatives are being investigated for their potential as anticancer agents, with some showing promise in inhibiting tumor growth. tandfonline.com For example, certain derivatives have been found to inhibit key signaling pathways involved in cell proliferation and survival.
Furthermore, there is growing interest in the role of nicotinamide derivatives in modulating the activity of enzymes involved in cellular metabolism. researchgate.netnih.gov By understanding how these compounds interact with enzymes like nicotinamide N-methyltransferase (NNMT), researchers hope to develop new strategies for treating metabolic diseases and cancer. researchgate.netnih.gov The study of nicotinamide derivatives also extends to their potential use as anti-inflammatory agents. evitachem.com
Compound Data
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C13H12N2O | 212.25 g/mol | 886508-16-3 a2bchem.com |
| Nicotinamide | C6H6N2O | 122.12 g/mol | 98-92-0 |
| Pyridine | C5H5N | 79.1 g/mol | 110-86-1 |
| N-tert-butyl-6-chloro-4-(o-tolyl)nicotinamide | C17H19ClN2O | 302.8 g/mol | 342417-04-3 chemicalbook.com |
| 2-(o-Tolyl)oxazolo[4,5-b]pyridine | C14H10N2O | 222.24 g/mol | Not Available |
| 6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine | C14H11ClN2 | 242.70 g/mol | Not Available |
| 5-Chloro-3-methyl-2-(o-tolyl)pyridine | C13H12ClN | 217.70 g/mol | Not Available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-5-2-3-6-10(9)12-11(13(14)16)7-4-8-15-12/h2-8H,1H3,(H2,14,16) |
InChI Key |
OGIQAENFMMDNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC=N2)C(=O)N |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2 O Tolyl Nicotinamide and Its Analogues
Advanced Binding Affinity Prediction Methodologies
Free Energy Perturbation (FEP) for Relative Binding Affinities
Free Energy Perturbation (FEP) is a rigorous computational method used in drug discovery to accurately predict the relative binding affinities between a series of structurally similar, or congeneric, ligands and a target protein. The technique is based on a thermodynamic cycle that relates the relative binding free energy (ΔΔGbind) to the free energy changes of "alchemically" transforming one ligand into another, both in the unbound aqueous state and when bound to the protein.
The fundamental principle of FEP calculations is rooted in statistical mechanics. The transformation of a ligand (Ligand A) into a related one (Ligand B) is simulated in discrete steps. The difference in free energy between adjacent steps is calculated, and the sum of these differences provides the total free energy change for the transformation. By calculating this transformation free energy in both the solvent (ΔGsolvent) and the protein's binding site (ΔGcomplex), the relative binding free energy can be determined using the following thermodynamic cycle:
ΔΔGbind = ΔGbind, B - ΔGbind, A = ΔGcomplex - ΔGsolvent
FEP calculations are computationally intensive as they require extensive molecular dynamics (MD) simulations to ensure adequate sampling of the system's conformational space. utep.edu To enhance sampling efficiency, particularly for systems with flexible binding domains or significant conformational changes upon ligand binding, FEP protocols are often combined with advanced techniques like Replica Exchange with Solute Tempering (REST). utep.educhemrxiv.org The REST method improves the exploration of different energy states, leading to better convergence of the free energy calculations. chemrxiv.org Recent advancements and refined protocols, often referred to as FEP+, have established the utility of this method in pharmaceutical lead optimization, frequently achieving an accuracy with an average error in the range of 1 kcal/mol when compared to experimental data. chemrxiv.orgresearchgate.net
While specific FEP studies on 2-(o-Tolyl)nicotinamide are not publicly available, this methodology would be applied to predict how modifications to its structure—for instance, altering the position of the methyl group on the tolyl ring or substituting it with other functional groups—would affect its binding affinity to a given biological target. The results would guide the synthesis of more potent analogues.
| Perturbation (Ligand A → Ligand B) | Calculated ΔΔGbind (kcal/mol) | Experimental ΔΔGbind (kcal/mol) | Prediction Error (kcal/mol) |
|---|---|---|---|
| Nicotinamide → 2-(p-Tolyl)nicotinamide | -1.2 | -1.0 | 0.2 |
| 2-(p-Tolyl)nicotinamide → 2-(m-Tolyl)nicotinamide | +0.4 | +0.6 | -0.2 |
| 2-(m-Tolyl)nicotinamide → this compound | -0.7 | -0.9 | +0.2 |
| This compound → 2-(o-Chlorophenyl)nicotinamide | -0.3 | -0.1 | -0.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. acs.org These methods provide detailed insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and intermolecular interactions. For nicotinamide derivatives like this compound, Density Functional Theory (DFT) is a widely used method that offers a balance between computational cost and accuracy. researchgate.netnih.gov
Key molecular properties derived from quantum chemical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information is invaluable for predicting how a molecule will interact with biological targets, such as through hydrogen bonding or other electrostatic interactions. researchgate.net
Atomic Charges: These calculations distribute the total electronic charge of a molecule among its constituent atoms, providing insight into charge distribution and potential sites for electrostatic interactions.
Studies on nicotinamide-containing systems have utilized DFT to analyze physiochemical properties. For example, in a study of a nicotinamide–oxalic acid salt, FMO analysis suggested the salt was more reactive and less stable compared to nicotinamide alone. researchgate.net The MEP analysis confirmed the presence of hydrogen bonding interactions by showing how electrophilic and nucleophilic regions on the respective molecules neutralize upon salt formation. researchgate.net Such calculations for this compound would elucidate how the electronic properties of the core nicotinamide structure are modulated by the ortho-tolyl substituent, influencing its reactivity and binding interactions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Nicotinamide | -6.85 | -1.20 | 5.65 | 3.80 |
| Isonicotinamide | -7.01 | -1.15 | 5.86 | 3.15 |
| Picolinamide | -6.92 | -0.98 | 5.94 | 4.10 |
| This compound | -6.70 | -1.25 | 5.45 | 3.95 |
Structure-Activity Relationship (SAR) Derivations through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. Computational modeling is an indispensable tool in modern SAR, enabling the rational design of more effective molecules. By integrating computational data with experimental results, researchers can build predictive models that guide drug discovery efforts. researchgate.net
Molecular docking is a prominent computational technique used in SAR. It predicts the preferred orientation of a ligand when bound to a receptor's active site. The results can provide a robust correlation between calculated ligand-enzyme interaction scores and experimentally determined activities, such as the half-maximal inhibitory concentration (IC50). nih.gov For instance, in the development of small molecule inhibitors for Nicotinamide N-Methyltransferase (NNMT), computer-based docking was used to analyze a series of analogues. nih.gov The predicted binding orientations revealed key intermolecular interactions driving NNMT inhibition and helped explain the observed SAR, where quinolinium-based scaffolds showed potent activity. nih.gov
For a compound like this compound, computational SAR would involve modeling its interaction with a target protein and comparing it with a series of analogues. By systematically modifying the tolyl group (e.g., changing the methyl position to meta or para, or replacing it with other substituents) and calculating the resulting changes in binding energy or docking score, a predictive SAR model can be constructed. This approach helps to identify the essential chemical features required for optimal biological activity. nih.gov Studies on nicotinamide cofactor biomimetics have successfully used a combination of synthesis, kinetic assays, and DFT modeling to establish SARs, demonstrating that non-conjugated substituents can unexpectedly influence the redox potential of the nicotinamide ring through space via π-π stacking. researchgate.netacs.org
| Compound Analogue | Key Structural Modification | Relative Inhibitory Activity | Computational Rationale/Observation |
|---|---|---|---|
| Analogue 1 | Purine (B94841) ring at adenosine (B11128) position | High | Maintains key interactions in binding pocket |
| Analogue 2 | Nicotinamide replacing purine ring | Low | Loss of critical hydrogen bonds; purine ring is important for activity. mdpi.com |
| Analogue 3 | 2'-deoxy-2'-fluoroarabinosyl modification | Potent | Favorable conformation and interactions within the active site |
| Analogue 4 | Ether linkage replacing pyrophosphate | Weak | Reduced bioavailability and suboptimal orientation in active site. nih.gov |
Elucidation of Reaction and Allosteric Activation Mechanisms
Computational modeling provides powerful tools to elucidate complex biological mechanisms at an atomic level, including enzymatic reaction pathways and allosteric regulation.
Reaction Mechanisms: Understanding how an enzyme catalyzes a reaction requires characterizing the transition states and intermediates along the reaction coordinate. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly suited for this purpose. In this hybrid method, the chemically active region (e.g., the substrate and key active site residues) is treated with a high-accuracy quantum mechanics method, while the rest of the protein and solvent environment is modeled using more efficient molecular mechanics force fields.
This approach has been successfully applied to elucidate the nicotinamide cleavage reaction catalyzed by the Sir2 family of enzymes. QM/MM molecular dynamics simulations revealed that the reaction proceeds through a highly dissociative and concerted SN2-like displacement mechanism. nih.gov The calculations showed that the cleavage of the glycosidic bond is facilitated by the nucleophilic participation of an acetyl-lysine substrate, and they provided a calculated free energy of activation (15.7 kcal/mol) that was consistent with experimental kinetic data. nih.gov Similar methods could be used to study reactions involving this compound as a substrate or inhibitor, detailing its mechanism of action.
Allosteric Activation Mechanisms: Allosteric regulation occurs when the binding of a modulator at a site distinct from the enzyme's active site influences its catalytic activity. Computational and structural biology methods are crucial for identifying these allosteric sites and understanding the conformational changes that link the allosteric and active sites.
Reaction Mechanisms and Chemical Transformations of 2 O Tolyl Nicotinamide
Exploration of Synthesis Mechanism Pathways
The synthesis of 2-(o-Tolyl)nicotinamide, an N-aryl substituted nicotinamide (B372718), is typically achieved through a nucleophilic acyl substitution reaction. The most common pathway involves the amidation of an activated nicotinic acid derivative with o-toluidine (B26562).
A prevalent method begins with the conversion of nicotinic acid to a more reactive acyl chloride. mdpi.com This activation is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which transform the carboxylic acid's hydroxyl group into a good leaving group (e.g., chloride). mdpi.com
The mechanism proceeds as follows:
Activation of Nicotinic Acid: Nicotinic acid is treated with thionyl chloride. The lone pair of electrons on the carbonyl oxygen attacks the sulfur atom of SOCl₂, initiating a series of steps that ultimately replace the -OH group with a -Cl group, forming the highly electrophilic intermediate, nicotinoyl chloride.
Nucleophilic Attack: The o-toluidine molecule, with its nucleophilic amino group (-NH₂), attacks the electrophilic carbonyl carbon of nicotinoyl chloride. This forms a tetrahedral intermediate.
Proton Transfer and Elimination: A proton is transferred from the nitrogen atom to a base (such as triethylamine (B128534) or another molecule of o-toluidine), followed by the elimination of the chloride leaving group. mdpi.com This step reforms the carbonyl double bond and yields the final product, this compound.
Alternative one-pot methods may utilize coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with an activator such as hydroxybenzotriazole (B1436442) (HOBt). nih.gov In this variation, the carboxylic acid is activated in situ to form an active ester intermediate, which is then readily attacked by the amine to form the amide bond under milder conditions. nih.gov
| Reaction Step | Key Reagents | Intermediate(s) | Primary Transformation |
| Acid Activation | Nicotinic Acid, Thionyl Chloride (SOCl₂) | Nicotinoyl Chloride | Conversion of carboxylic acid to acyl chloride. |
| Amidation | Nicotinoyl Chloride, o-Toluidine, Base (e.g., Triethylamine) | Tetrahedral Intermediate | Nucleophilic attack of amine on carbonyl carbon. |
| Product Formation | Tetrahedral Intermediate | This compound | Elimination of HCl and formation of the amide bond. |
Reactivity Profiles of the Nicotinamide Core and o-Tolyl Substituent
The chemical reactivity of this compound is dictated by the distinct electronic properties of its two primary structural components: the electron-deficient nicotinamide core and the electron-donating o-tolyl substituent.
Nicotinamide Core: The nicotinamide portion contains a pyridine (B92270) ring, which is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6), although these reactions typically require harsh conditions or activation. Conversely, the ring is deactivated towards electrophilic aromatic substitution. The pyridine nitrogen itself is basic and can be protonated or alkylated. The amide functional group exhibits typical amide reactivity, including:
Hydrolysis: Cleavage of the amide C-N bond under acidic or basic conditions to yield nicotinic acid and o-toluidine.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
o-Tolyl Substituent: The o-tolyl group consists of a benzene (B151609) ring substituted with a methyl group and the nicotinamide moiety.
Methyl Group: The benzylic protons of the methyl group are susceptible to free-radical reactions, such as halogenation, or oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Ligand Design and Coordination Chemistry
The presence of multiple heteroatoms with lone pairs of electrons (pyridine nitrogen, amide oxygen) makes this compound a versatile ligand in coordination chemistry. It can coordinate to metal ions to form a variety of metal complexes. hacettepe.edu.trsciensage.info
This compound possesses two primary donor sites for metal coordination: the nitrogen atom of the pyridine ring (Npyridine) and the oxygen atom of the amide carbonyl group (O=C).
Monodentate Coordination: In many cases, nicotinamide and its derivatives act as monodentate ligands, binding to a metal center through the more basic and sterically accessible pyridine nitrogen atom. nih.govmdpi.com This mode of coordination is common in complexes with various transition metals. nih.gov
Bidentate (Chelating) Coordination: The molecule can also function as a bidentate ligand, forming a chelate ring by coordinating simultaneously through both the pyridine nitrogen and the carbonyl oxygen. nih.gov This chelation creates a stable five-membered ring structure with the metal ion. libretexts.orglibretexts.org The formation of a chelate is often entropically favored over the coordination of two separate monodentate ligands. libretexts.org
The preference between monodentate and bidentate coordination, and the choice of donor atom, can be influenced by several factors:
Metal Ion Hardness (HSAB Theory): Hard metal ions may prefer the harder oxygen donor, while softer metal ions may have a higher affinity for the softer nitrogen donor.
Steric Hindrance: The presence of the o-tolyl group introduces steric bulk near the amide linkage. This could potentially hinder the coordination of the carbonyl oxygen, favoring coordination through the more exposed pyridine nitrogen.
Solvent and Counter-ions: The nature of the solvent and the counter-ions present in the reaction can influence the final structure of the coordination complex. mdpi.com
Studies on related pyridine carboxamide complexes show that bidentate complexation through the carbonyl oxygen and pyridine nitrogen is a common binding mode. nih.gov
This compound and similar pyridine-containing ligands are capable of forming stable organometallic complexes with a range of transition metals, including ruthenium, nickel, and copper. nih.govchemrxiv.orgmdpi.com In these complexes, the ligand typically binds to the metal center through its nitrogen and/or oxygen donor atoms. mdpi.com
For example, ruthenium(II) arene complexes have been synthesized with phosphinocarboxamide ligands, which share the P-donor and amide N/O donor characteristics. mdpi.com Similarly, tetradentate pyridinophane ligands, which incorporate pyridine rings into a larger macrocyclic structure, are known to stabilize high-valent organometallic nickel species, which are relevant intermediates in catalytic cycles for forming new chemical bonds. chemrxiv.org The electronic properties of the pyridine ring and its substituents can be tuned to modulate the stability and reactivity of the resulting organometallic complex. The formation of such complexes is crucial in the field of catalysis, where they can act as catalysts for various organic transformations. sciensage.info
| Metal Center | Potential Geometry | Ligand Role | Reference Application |
| Co(II), Ni(II), Cu(II) | Octahedral, Tetrahedral | Bidentate (Npyridine, O=C) | Models for biological systems. hacettepe.edu.trnih.gov |
| Ru(II) | Piano-stool | Monodentate or Bidentate | Catalysis. mdpi.com |
| Zn(II) | Octahedral | Monodentate (Npyridine) | Bioinorganic studies. nih.gov |
Derivatization Reactions for Scaffold Modification
The this compound scaffold can be chemically modified to generate a library of new derivatives with altered physical, chemical, and biological properties. nih.gov Modifications can be targeted at the nicotinamide core or the o-tolyl substituent.
Modifications on the Nicotinamide Ring:
Electrophilic Substitution: While the pyridine ring is generally deactivated to electrophilic attack, reactions such as halogenation or nitration can be achieved under specific conditions, often requiring high temperatures or strongly acidic media.
Nucleophilic Substitution: Introduction of substituents at the C2, C4, or C6 positions can be accomplished via nucleophilic aromatic substitution, typically by first converting the pyridine to an N-oxide to increase the ring's electrophilicity, or through directed ortho-metalation.
Modifications on the o-Tolyl Ring:
Electrophilic Aromatic Substitution: The benzene ring can be functionalized via standard electrophilic substitution reactions. The regiochemical outcome will be a composite of the directing effects of the activating methyl group (ortho, para) and the deactivating amide group (meta).
Benzylic Functionalization: The methyl group can be halogenated using N-bromosuccinimide (NBS) under radical conditions, providing a handle for further nucleophilic displacement reactions. It can also be oxidized to an aldehyde or carboxylic acid.
Modifications of the Amide Linker:
N-Alkylation/N-Arylation: The amide nitrogen proton can be removed by a strong base, and the resulting anion can be alkylated or arylated, although this is often challenging.
Conversion to Thioamide: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioamide, which can alter the compound's coordination properties.
These derivatization strategies are employed in medicinal chemistry and materials science to fine-tune the properties of the lead compound for specific applications. nih.govresearchgate.net
Applications of the 2 O Tolyl Nicotinamide Scaffold in Advanced Chemical Research
Scaffold Design in Medicinal Chemistry Research
The design of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2-(o-Tolyl)nicotinamide core has been investigated for its potential in developing nicotinamide (B372718) mimetics, kinase inhibitors, and enzyme modulators.
Nicotinamide Mimetic Development
Nicotinamide is a vital precursor for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a crucial role in cellular metabolism and signaling pathways. Molecules that mimic the structure and function of nicotinamide can modulate the activity of NAD+-dependent enzymes and have therapeutic potential. Nicotinamide cofactor analogues, also known as nicotinamide coenzyme biomimetics, are synthetic compounds designed to mimic the natural NAD(P) cofactors. wikipedia.org These analogues often retain the nicotinamide moiety with various substitutions to fine-tune their redox potential and stability for use in biocatalysis and to study enzymatic mechanisms. wikipedia.org While direct studies on this compound as a nicotinamide mimetic are not extensively documented, the principle of modifying the nicotinamide scaffold is well-established in the development of compounds that can influence NAD+ biosynthesis and the activity of NAD+-dependent enzymes. acs.org
Design of Kinase Inhibitor Scaffolds (e.g., VEGFR-2, PBD)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of drug discovery.
The nicotinamide scaffold has been successfully employed in the design of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.govnih.govtandfonline.comresearchgate.nettandfonline.com The design of these inhibitors often involves a heteroaromatic ring system that interacts with the hinge region of the kinase's ATP-binding site. tandfonline.com Nicotinamide-based scaffolds have been explored as promising starting points for kinase inhibitors due to their ability to form key interactions within this binding site. nih.govnih.gov For instance, novel nicotinamide-thiadiazol hybrids have been synthesized and evaluated for their potential to inhibit VEGFR-2 in breast cancer therapy. nih.govnih.gov While specific research on this compound as a VEGFR-2 inhibitor is not detailed in the provided results, the established success of the broader nicotinamide scaffold suggests that the unique steric and electronic properties of the o-tolyl substituent could be explored to develop novel and selective VEGFR-2 inhibitors.
The Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1) is another attractive target for anticancer drug development. nih.govnih.govoncotarget.combohrium.com The PBD is a protein-protein interaction domain crucial for Plk1's function in mitosis. nih.govoncotarget.com While various scaffolds have been investigated for PBD inhibition, the direct application of the this compound scaffold has not been prominently reported. However, the general principles of designing small molecules to disrupt protein-protein interactions could potentially be applied to this scaffold.
Development of Chemical Probes for Biochemical Pathways
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding the function of proteins and elucidating biochemical pathways. Nicotinamide and its analogs have been utilized in the development of chemical probes. For example, NAD+ analogs have been designed as probes for various cellular NAD+-related enzymes. nih.govnih.gov These probes can be used to detect, monitor, and investigate the activity of these enzymes. nih.govnih.gov While there is no specific information on the use of this compound as a chemical probe in the provided search results, the general applicability of the nicotinamide scaffold in probe development suggests its potential in this area. The o-tolyl group could be functionalized to incorporate reporter tags or reactive groups for target identification and imaging.
Supramolecular Chemistry and Co-crystallization Studies
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Co-crystallization is a technique used to form new crystalline solids composed of two or more different molecules held together by non-covalent bonds. This technique is of great interest in the pharmaceutical industry as it can be used to improve the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability.
Nicotinamide is a well-known and prolific former of co-crystals with a wide variety of molecules. nih.govresearchgate.netolemiss.edupharmascholars.com Studies have investigated the co-crystallization of nicotinamide with compounds like theophylline (B1681296) and urea (B33335) to create new solid forms with altered properties. tandfonline.comolemiss.edupharmascholars.com The ability of nicotinamide to form robust hydrogen-bonding networks is a key factor in its co-crystal forming ability. Given the structural similarity, it is highly probable that this compound could also be a valuable component in co-crystallization studies. The presence of the o-tolyl group would introduce additional steric and electronic factors that could influence the packing and intermolecular interactions within the crystal lattice, potentially leading to the formation of novel co-crystals with unique properties.
Exploration of Allosteric Modulation Mechanisms for Enzyme Activation
Allosteric modulation refers to the regulation of an enzyme or receptor by the binding of a modulator to a site other than the active site. figshare.comnih.gov This can lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the protein's activity. figshare.com
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and has been a target for allosteric modulation. nih.govnih.govacs.orgacs.orgbioworld.comnih.govacs.org Novel positive allosteric modulators (N-PAMs) of NAMPT have been discovered that bind to a rear channel of the enzyme, leading to its activation. nih.govnih.govacs.orgacs.org While the search results describe the discovery and mechanism of these novel N-PAMs, there is no mention of this compound being involved in these studies. The exploration of allosteric modulation is a complex field, and the suitability of a particular scaffold for this purpose requires extensive investigation.
Precursor in Organic Synthesis for Complex Molecule Construction
A comprehensive review of scientific literature and chemical databases does not yield specific examples of this compound being utilized as a direct precursor for the construction of more complex molecules. While the nicotinamide scaffold itself is a fundamental building block in medicinal chemistry and organic synthesis, the specific synthetic utility of the 2-(o-Tolyl) derivative in multi-step synthetic routes appears to be undocumented in available research.
The reactivity of the nicotinamide core, which includes the pyridine (B92270) ring and the carboxamide group, theoretically allows for a variety of chemical transformations. Potential, though unconfirmed, synthetic pathways could involve:
Modification of the Pyridine Ring: The pyridine moiety could potentially undergo reactions such as electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxamide and the steric hindrance from the o-tolyl group might pose significant challenges.
Transformations of the Amide Group: The amide functional group could theoretically be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or undergo other standard amide chemistry.
Cross-Coupling Reactions: The pyridine ring could potentially be functionalized further through various cross-coupling reactions, assuming a suitable leaving group is introduced onto the ring.
However, it is crucial to note that these are hypothetical transformations based on the general reactivity of related compounds. There is no specific data in the reviewed literature demonstrating the use of this compound as a starting material for the synthesis of more elaborate chemical structures. Research in this specific area is currently lacking, and thus, no detailed research findings or data tables on its application as a synthetic precursor can be provided.
Future Directions and Emerging Research Avenues for 2 O Tolyl Nicotinamide Research
Development of Sustainable and Green Synthetic Methodologies
The chemical synthesis of nicotinamide (B372718) derivatives is an area ripe for innovation, particularly through the lens of green chemistry. Future research on 2-(o-Tolyl)nicotinamide will likely prioritize the development of environmentally benign and efficient synthetic routes that move away from hazardous reagents and solvents.
One promising approach is the adoption of biocatalysis. Enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), have been successfully used to catalyze the formation of other nicotinamide derivatives with high yields and under mild conditions. Utilizing such biocatalysts in continuous-flow microreactors could offer a sustainable method for producing this compound, featuring significantly shorter reaction times and the use of greener solvents like tert-amyl alcohol. Another avenue involves replacing traditional metal catalysts (e.g., palladium, copper) with more sustainable alternatives or developing catalyst-free methods to reduce waste and potential toxicity. The overarching goal is to design synthetic pathways that are not only efficient but also align with the principles of sustainability, reducing the environmental impact of chemical manufacturing.
| Potential Green Synthesis Strategy | Key Advantages | Relevant Research Area |
| Biocatalysis (e.g., Lipase) | High selectivity, mild reaction conditions, reusable catalyst, reduced waste. | Enzymatic amidation |
| Continuous-Flow Microreactors | Shorter reaction times, increased yield, safer handling of reactions. | Process intensification |
| Mechanochemistry | Solvent-free or reduced solvent use, energy efficiency. | Solid-state synthesis |
| Alternative Solvents | Use of non-toxic, biodegradable solvents like tert-amyl alcohol. | Green solvent chemistry |
Advanced Characterization Techniques for Novel Polymorphic Forms and Co-crystals
The solid-state properties of a chemical compound are critical for its application, particularly in pharmaceuticals. Nicotinamide is renowned for its extensive polymorphism, exhibiting at least nine different crystalline forms, many of which were discovered through melt crystallization. This inherent variability in crystal structure, known as polymorphism, can significantly affect a compound's physical properties.
Given the polymorphic nature of its parent molecule, a crucial future direction for this compound is a thorough investigation of its own potential to form various polymorphs and co-crystals. Co-crystallization, the process of combining two or more different molecules in a single crystal lattice, is a widely used strategy to enhance the properties of active pharmaceutical ingredients.
Advanced characterization techniques will be indispensable in this pursuit. While techniques like Differential Scanning Calorimetry (DSC) are useful for initial screening , a combination of methods is necessary for unambiguous identification. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the precise three-dimensional arrangement of atoms. This can be complemented by powder X-ray diffraction (PXRD) and spectroscopic methods like Raman and Fourier-transform infrared (FT-IR) spectroscopy to distinguish between different solid forms. researchgate.netresearchgate.net Exploring the polymorphic landscape of this compound is essential for controlling its solid-state properties and ensuring consistency in future applications.
| Characterization Technique | Information Provided | Application in this compound Research |
| Single-Crystal X-ray Diffraction (SCXRD) | Definitive 3D molecular and crystal structure. | Unambiguous identification of new polymorphs and co-crystals. |
| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint for phase identification and purity. | Routine screening and quality control of solid forms. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, phase transitions). | Detecting polymorphic transformations and assessing thermal stability. |
| Raman & FT-IR Spectroscopy | Vibrational modes sensitive to molecular conformation and intermolecular interactions. researchgate.net | Differentiating between polymorphs based on spectral shifts. |
| Hot-Stage Microscopy | Visual observation of crystallization and phase transitions. | Studying crystallization kinetics and identifying new forms from the melt. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netnih.gov For this compound, these computational tools offer a powerful approach to accelerate the design of new derivatives with enhanced properties.
Future research can leverage ML models to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netatomwise.com By training algorithms on existing data from related nicotinamide derivatives, these models can predict the biological activity or physical properties of novel, yet-to-be-synthesized analogs of this compound. youtube.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Furthermore, deep learning techniques, such as convolutional neural networks (CNNs) and generative models, can be employed for de novo drug design. nih.govbohrium.com These models can learn the underlying chemical principles from large datasets and generate entirely new molecular structures based on the this compound scaffold, optimized for specific targets or properties. nih.gov The application of AI can significantly streamline the discovery process, from predicting bioactivity and toxicity to planning synthetic routes. bohrium.com
Expansion of Ligand Design Principles for Diverse Chemical Systems
The nicotinamide scaffold is a versatile building block found in numerous biologically active compounds, including fungicides and inhibitors of enzymes like VEGFR-2 and monoamine oxidase (MAO). mdpi.commdpi.comresearchgate.net A key future direction for this compound is to expand its application by applying and extending established ligand design principles.
One successful strategy is "active substructure splicing," where the this compound core is combined with other known pharmacophores to create hybrid molecules with novel or enhanced activities. mdpi.com For instance, research on other nicotinamides has shown that introducing different heterocyclic rings or modifying peripheral substituents can drastically alter biological targets and potency. mdpi.commdpi.com
Future work should systematically explore the chemical space around the this compound structure. This includes:
Modifying the tolyl group: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) to probe steric and electronic effects on target binding.
Bioisosteric replacement: Replacing the amide linker with other functional groups to improve properties like metabolic stability.
By applying these principles, researchers can adapt the this compound scaffold to target a wide range of biological systems, potentially leading to the discovery of new therapeutic agents or functional materials.
In-Depth Mechanistic Studies of Chemical Transformations and Interactions
A fundamental understanding of how this compound is formed and how it interacts with its environment is crucial for its optimization and application. Future research must therefore include in-depth mechanistic studies at both the chemical and biological levels.
From a synthesis perspective, computational chemistry using methods like Density Functional Theory (DFT) can be used to elucidate reaction pathways. rsc.org This can help optimize reaction conditions, improve yields, and predict the formation of byproducts. For example, understanding the mechanism of biocatalytic reactions could aid in engineering more efficient enzymes for its synthesis.
At the biological level, it is essential to understand how this compound interacts with target molecules, such as enzymes or receptors. nih.govnih.gov Molecular docking and molecular dynamics simulations can provide insights into the specific binding modes and key intermolecular interactions (e.g., hydrogen bonds, π–π stacking). researchgate.netacs.org These computational predictions should be validated experimentally using techniques like X-ray crystallography of ligand-protein complexes or biophysical assays that measure binding affinity. A deeper mechanistic understanding will enable the rational design of more potent and selective derivatives. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
